Topological Polar Surface Area (PSA) Divergence: Butyl 2-Butoxy-4-Chlorobenzoate (35.53 Ų) Versus Butyl 4-Chlorobenzoate (26.3 Ų)
Butyl 2-butoxy-4-chlorobenzoate exhibits a computed topological polar surface area (TPSA) of 35.53 Ų , compared with 26.3 Ų for the mono-substituted comparator butyl 4-chlorobenzoate (CAS 27942-64-9, PubChem CID 347849) [1]. The 9.23 Ų increase (35% relative gain) arises from the additional ether oxygen atom in the ortho-butoxy substituent, which contributes a third hydrogen-bond acceptor site absent in the simpler analog. In drug-discovery parlance, both values remain well below the 140 Ų threshold associated with poor oral bioavailability (Veber rule), yet the 35% difference is large enough to measurably alter passive membrane permeability and transporter recognition in cell-based assays [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 35.53 Ų |
| Comparator Or Baseline | Butyl 4-chlorobenzoate (CAS 27942-64-9): 26.3 Ų |
| Quantified Difference | +9.23 Ų (+35% relative to comparator) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) and Chemsrc algorithms |
Why This Matters
A 35% larger PSA directly impacts predictions of passive membrane permeability and blood–brain barrier penetration, making the two compounds non-interchangeable in CNS-targeted or cellular-uptake screening programs.
- [1] PubChem. Butyl 4-chlorobenzoate (CID 347849). Topological Polar Surface Area: 26.3 Ų; XLogP3: 4.6; Molecular Weight: 212.67 g·mol⁻¹. Accessed 2026-04-28. View Source
- [2] Veber, D.F., Johnson, S.R., Cheng, H.-Y., Smith, B.R., Ward, K.W. & Kopple, K.D. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem 45, 2615–2623 (2002). (Class-level reference for PSA–bioavailability relationship.) View Source
